(S)-3-(Methoxymethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTINRJGGSAKCEO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300165 | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-74-4 | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 3 Methoxymethyl Pyrrolidine and Its Derivatives
Enantioselective Synthesis Routes to the Pyrrolidine (B122466) Core
The cornerstone of synthesizing (S)-3-(methoxymethyl)pyrrolidine lies in the stereoselective formation of the 3-substituted pyrrolidine ring. Various advanced strategies have been developed to achieve high levels of enantiopurity.
Asymmetric Construction via Intramolecular Cyclization Reactions
Intramolecular cyclization of acyclic precursors is a powerful strategy for the enantioselective synthesis of the pyrrolidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring, with stereocontrol induced by a chiral auxiliary or catalyst.
One common approach involves the intramolecular cyclization of chiral amino alcohols. For instance, an N-protected 4-amino-1,2-diol, derived from a chiral starting material, can undergo a two-step sequence of selective tosylation of the primary alcohol followed by base-mediated cyclization to afford the corresponding 3-hydroxypyrrolidine. The stereocenter at the 4-position of the starting amino alcohol directs the formation of the (S)-stereocenter at the 3-position of the pyrrolidine ring. Subsequent O-methylation of the resulting (S)-3-hydroxypyrrolidine furnishes the target compound.
Another elegant intramolecular approach is the reductive cyclization of a cyano-ester or cyano-ketone precursor. For example, a chiral γ-amino-β-hydroxy nitrile can be synthesized and then subjected to reduction of the nitrile group, which is followed by in-situ intramolecular cyclization to yield the 3-hydroxypyrrolidine. The stereochemistry of the final product is dictated by the stereocenters in the acyclic precursor. A patent describes a method for preparing optically pure (S)-3-hydroxypyrrolidine starting from optically pure 4-amino-(S)-2-hydroxybutyric acid. This process involves the protection of the amine, reduction of the carboxylic acid to a primary alcohol, activation of the alcohol (e.g., as a halide), and subsequent intramolecular amine cyclization acs.org.
Diastereoselective Approaches Utilizing Chiral Pool Precursors
The use of readily available and enantiomerically pure starting materials from the chiral pool, such as amino acids, is a highly effective strategy for the synthesis of chiral pyrrolidines. L-aspartic acid and L-glutamic acid are particularly popular choices for the synthesis of 3-substituted pyrrolidines.
A common strategy starting from L-aspartic acid involves the selective reduction of one of the carboxylic acid groups to an alcohol, followed by protection of the remaining carboxylic acid and the amino group. The resulting intermediate can then be converted into a suitable precursor for cyclization. For example, the protected L-aspartic acid derivative can be transformed into a γ-amino alcohol, which can then undergo intramolecular cyclization, similar to the methods described in the previous section, to yield N-protected (S)-3-hydroxypyrrolidine.
Similarly, L-glutamic acid can be employed to synthesize (S)-3-hydroxypyrrolidine. This typically involves a series of transformations including reduction, protection, and cyclization steps to construct the pyrrolidine ring with the desired stereochemistry at the C3 position.
A review on the synthesis of pyrrolidine-containing drugs highlights that the majority of these syntheses commence from cyclic precursors like proline and 4-hydroxyproline (B1632879) organic-chemistry.org. However, it also notes that the formation of the pyrrolidine ring from acyclic precursors is a viable, albeit less common, strategy organic-chemistry.org.
Catalytic Asymmetric Ring-Forming Reactions
Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to the synthesis of chiral pyrrolidines. These methods utilize a small amount of a chiral catalyst to generate the desired enantiomer in high excess.
One of the most powerful catalytic asymmetric methods for constructing pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles acs.orgchemistryviews.org. Chiral metal complexes, often copper or silver-based, can catalyze the reaction between an achiral imine and an alkene to produce highly substituted pyrrolidines with excellent enantioselectivity. The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center.
Another important catalytic approach is the asymmetric hydrogenation of prochiral pyrrole (B145914) or pyrroline (B1223166) precursors. For instance, the hydrogenation of an appropriately substituted 3-oxopyrrolidine-4-carboxylate using a chiral ruthenium or rhodium catalyst can afford the corresponding 3-hydroxypyrrolidine derivative with high diastereoselectivity and enantioselectivity. A chemoenzymatic approach has also been reported for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones and 3-hydroxypiperidin-2-ones using immobilized lipase (B570770) from Pseudomonas cepacia rsc.org.
A one-pot photoenzymatic synthesis has been developed for N-Boc-3-hydroxypyrrolidine, achieving up to 90% conversion and >99% enantiomeric excess by combining photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction nih.gov.
Functional Group Interconversions and Derivatization Strategies
Once the chiral pyrrolidine core is established, further modifications can be carried out to introduce the desired functional groups and to synthesize a variety of derivatives.
Stereospecific Modifications of the Methoxymethyl Group
The formation of the methoxymethyl group is a critical step in the synthesis of the target compound. This is typically achieved through the O-methylation of the corresponding N-protected (S)-3-hydroxypyrrolidine. This reaction is generally considered to be stereospecific, proceeding with retention of configuration at the C3 stereocenter. A standard and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with an electrophilic methylating agent, like methyl iodide (MeI) or dimethyl sulfate. The N-Boc protecting group is commonly used during this step to prevent N-methylation and to ensure the chemoselectivity of the reaction csic.es.
Further modifications of the methoxymethyl group itself are less common but can be envisioned. For instance, cleavage of the methyl ether under harsh acidic or Lewis acidic conditions could regenerate the hydroxyl group, allowing for the introduction of other alkoxy or aryloxy groups.
Table 1: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
| Reagents | Solvent | Temperature | Yield | Reference |
| NaH, MeI | THF | 0 °C to rt | High | csic.es |
| NaH, (CH₃)₂SO₄ | DMF | 0 °C to rt | Good | General procedure |
This table presents a general protocol for the O-methylation reaction. Specific yields can vary based on reaction scale and purification methods.
Regioselective Functionalization of the Pyrrolidine Ring
The pyrrolidine ring of this compound and its derivatives can be further functionalized at various positions. The regioselectivity of these reactions is often influenced by the directing effects of the nitrogen protecting group and the existing substituent.
For N-Boc protected pyrrolidines, deprotonation at the C2 or C5 position is a well-established method for introducing new substituents. The use of a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine, can lead to enantioselective deprotonation, allowing for the introduction of various electrophiles at the α-position to the nitrogen with high stereocontrol chemrxiv.org. This methodology has been successfully applied in the palladium-catalyzed α-arylation of N-Boc-pyrrolidine chemrxiv.org.
The functionalization at the C4 position can be more challenging but can be achieved through various strategies, including the use of starting materials that already possess a functional group at this position or through C-H activation methods. While specific examples for the regioselective functionalization of this compound are not abundant in the literature, the general principles of pyrrolidine chemistry can be applied.
Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, the development of green chemistry protocols for the synthesis of complex molecules is a major focus in chemical research. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Development of Environmentally Benign Synthetic Protocols
A key aspect of green chemistry is the use of environmentally friendly solvents and reaction conditions. Researchers have made significant strides in developing synthetic routes to pyrrolidine derivatives that adhere to these principles.
One notable strategy involves catalyst-free, one-pot, three-component domino reactions. For instance, a highly efficient and sustainable method for creating novel polycyclic pyrrolidine-fused spirooxindoles has been developed. nih.govrsc.org This reaction proceeds at room temperature in an ethanol-water mixture, a significantly greener solvent system than many traditional organic solvents. nih.govrsc.org The key benefits of this methodology include its eco-friendliness, high yields, and the ability to obtain the target compounds without requiring toxic solvents or extensive purification like column chromatography. nih.govrsc.org
Another green approach involves the use of ultrasound irradiation to promote reactions. This technique has been successfully applied to the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in ethanol, a green solvent, at room temperature. tandfonline.com The use of ultrasound can accelerate reaction times and increase yields, contributing to a more efficient and environmentally conscious process. tandfonline.comresearchgate.net
Furthermore, the choice of reagents and catalysts plays a crucial role. The development of protocols that utilize sustainable methine sources, such as alcohols and ethers, under metal- and peroxide-free conditions represents a significant advancement. These methods are characterized by low toxicity and the use of commercially available, low-cost substrates. rsc.org Biocatalysis, using engineered enzymes like cytochrome P411 variants, also presents a powerful green strategy. These enzymes can catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high efficiency and enantioselectivity, operating under mild, aqueous conditions. acs.org
The table below summarizes some environmentally benign approaches to pyrrolidine synthesis.
Table 1: Environmentally Benign Synthetic Protocols for Pyrrolidine Derivatives
| Reaction Type | Key Features | Solvent System | Advantages |
|---|---|---|---|
| Three-component domino reaction | Catalyst-free, Room temperature | EtOH/H₂O | Eco-friendly, High yields, No column chromatography needed nih.govrsc.org |
| Ultrasound-assisted synthesis | One-pot, Three-component | Ethanol | Fast, Clean, High yields, Convenient tandfonline.comresearchgate.net |
| Biocatalytic C-H Amination | Engineered Cytochrome P411 | Aqueous buffer | High enantioselectivity, Mild conditions acs.org |
| Metal-free Dehydrogenation | Borane catalyst | Not specified | Avoids heavy metal catalysts, Forms pyrroles from pyrrolidines acs.org |
Efficiency Enhancements in Chiral Separation Processes
The separation of enantiomers is critical in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. selvita.com Supercritical fluid chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. selvita.comchromatographyonline.com
SFC primarily uses supercritical carbon dioxide (CO₂) as the mobile phase, which is non-toxic, renewable, and can be recycled. selvita.com This significantly reduces the consumption of toxic organic solvents like hexane (B92381) often used in normal-phase HPLC. selvita.com The physical properties of supercritical CO₂, such as low viscosity and high diffusivity, allow for high flow rates, faster analysis, and quicker column equilibration times without sacrificing resolution. selvita.comchromatographyonline.com
The choice of chiral stationary phase (CSP) is crucial for successful enantioseparation. Polysaccharide-based CSPs are widely used due to their broad applicability and large loading capacity, which is beneficial for preparative scale separations. nih.gov Recent advancements have led to the development of new generation CSPs with smaller particle sizes (sub-2 μm), which further improve separation efficiency. nih.gov
A study comparing two chlorinated chiral stationary phases, Lux Cellulose-2 and Lux i-Cellulose-5, for the separation of pyrrolidone derivatives using SFC found that both columns were effective, with Lux Cellulose-2 providing better resolutions for all tested derivatives. rsc.org The use of methanol (B129727) as a co-solvent was found to be optimal for achieving good resolution and analysis times. rsc.org
The table below shows a comparison of the resolution (Rs) for different pyrrolidone derivatives on two different chiral columns using SFC.
Table 2: SFC Resolution (Rs) of Pyrrolidone Derivatives on Chiral Stationary Phases
| Compound | Lux Cellulose-2 (Rs) | Lux i-Cellulose-5 (Rs) |
|---|---|---|
| Derivative 1 | 1.50 | 1.17 |
| Derivative 2 | 2.05 | 1.55 |
| Derivative 3 | 2.61 | 1.99 |
| Derivative 4 | 3.10 | 2.45 |
| Derivative 5 | 3.59 | 2.89 |
| Derivative 6 | 1.95 | 1.48 |
Data adapted from a study on performance comparison of chlorinated chiral stationary phases in SFC. rsc.org
This data demonstrates that careful selection of the chiral stationary phase and optimization of SFC conditions can lead to highly efficient and green separation of chiral pyrrolidine-type structures.
Recyclable Catalytic Systems in Pyrrolidine Synthesis
A core principle of green chemistry is the use of catalysts to minimize waste, and the ability to recycle and reuse these catalysts further enhances their environmental and economic benefits. acs.orgnih.gov Significant research has been directed towards developing recyclable catalytic systems for the asymmetric synthesis of pyrrolidines. mdpi.comrsc.org
Organocatalysis, which avoids the use of metals, is an inherently greener approach. mdpi.com To address the often high catalyst loadings required, researchers have developed recyclable organocatalysts. One such example is a chiral fluorous pyrrolidine sulfonamide that effectively catalyzes Michael addition reactions in water. acs.org This catalyst can be recovered and reused, making it a more sustainable option for fine chemical synthesis. acs.org Similarly, C₂-symmetric pyrrolidine-derived squaramides have been shown to be efficient and recyclable organocatalysts for asymmetric Michael reactions, maintaining high selectivity over several cycles. rsc.org
Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer straightforward recovery and recycling. Pyrrolidine-based chiral porous polymers have been designed as effective heterogeneous organocatalysts for asymmetric reactions in pure water, providing high yields and enantioselectivities. rsc.org Another approach involves immobilizing catalysts on solid supports like silica (B1680970) gel or polystyrene. researchgate.net For example, silica-supported proline-based catalysts have been used for asymmetric reactions and can be recycled multiple times without a significant loss of activity or selectivity. researchgate.net
The table below highlights different types of recyclable catalysts used in pyrrolidine synthesis.
Table 3: Recyclable Catalytic Systems in Pyrrolidine Synthesis
| Catalyst Type | Description | Key Advantages | Recycling Performance |
|---|---|---|---|
| Fluorous Pyrrolidine Sulfonamide | Organocatalyst with a fluorous tag | Enables reaction in water; Recyclable | Not specified in detail acs.org |
| C₂-Symmetric Squaramides | Pyrrolidine-derived organocatalyst | High efficiency and enantioselectivity | Recyclable over four times without loss of selectivity rsc.org |
| Chiral Porous Polymers | Heterogeneous organocatalyst | High stability; Works in pure water | Not specified in detail rsc.org |
| Silica-Supported Catalysts | Homogeneous catalyst immobilized on silica | Easy recovery; Reusable | Can be recycled up to 5 times with consistent stereoselectivity researchgate.net |
| Polystyrene-Immobilized Catalyst | Pyrrolidine catalyst on a polymer support | Heterogeneous, easy to separate | Not specified in detail researchgate.net |
These examples demonstrate the significant progress in creating robust, efficient, and recyclable catalytic systems that pave the way for more sustainable production of chiral pyrrolidines and their derivatives.
Stereocontrolled Applications in Asymmetric Catalysis and Synthesis
(S)-3-(Methoxymethyl)pyrrolidine as a Chiral Building Block
This compound is recognized as a chiral building block for the synthesis of more complex organic molecules. msesupplies.com Its structure, featuring a five-membered nitrogen-containing ring with a defined stereocenter at the 3-position, makes it a useful starting material for creating optically pure compounds. The methoxymethyl group offers a site for further chemical modification or can influence the molecule's interactions and physical properties.
While the pyrrolidine (B122466) skeleton is a key component of many polycyclic natural products and pharmaceuticals, specific documented examples detailing the use of this compound as the starting chiral building block for the construction of complex polycyclic architectures are not extensively reported in readily available scientific literature. However, general synthetic strategies for creating polycyclic pyrrolidines often rely on cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides is a powerful method for building the pyrrolidine ring system, which can be part of a more complex fused structure, such as spiro-pyrrolidines or pyrrolo[3,4-b]pyrroles. mdpi.comacs.org One common precursor for generating an azomethine ylide is N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, which underscores the utility of the methoxymethyl moiety in the synthesis of such ring systems. nih.govmdpi.com
The inherent chirality of this compound is expected to influence the stereochemical outcome of reactions performed on the molecule. When used as a reactant or intermediate, its stereocenter can direct the approach of reagents, leading to enantio- or diastereoselective transformations. While the principle is well-established for many chiral pyrrolidines, specific research focusing on transformations where this compound itself is the substrate and dictates the stereoselectivity of subsequent bond formations is not widely documented.
The pyrrolidine scaffold is central to many of the most successful classes of organocatalysts and chiral ligands for metal catalysis. mdpi.com These catalysts often derive their stereodirecting ability from chiral centers on the pyrrolidine ring. While specific examples of converting this compound into named chiral ligands or organocatalysts are not prominent in the literature, its structural features make it a potential candidate for such applications. For comparison, its positional isomer, (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP), is a well-known precursor for chiral ligands and auxiliaries used in asymmetric synthesis. sigmaaldrich.com The development of new pyrrolidine-based organocatalysts is an active area of research, with syntheses often starting from readily available chiral pool materials like amino acids.
Chiral Auxiliary Roles of this compound Analogues
A chiral auxiliary is a group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. While direct applications of this compound as a chiral auxiliary are not widely reported, its structural analogues, particularly other substituted pyrrolidines, are cornerstones of this synthetic strategy.
Analogues of this compound have proven highly effective in guiding stereoselectivity in carbon-carbon bond-forming reactions. A prominent example is (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) , which serves as a chiral auxiliary in asymmetric Michael additions to enones. sigmaaldrich.com Another class of powerful auxiliaries is based on oxazolidinones, which are often derived from chiral amino alcohols (themselves related to hydroxypyrrolidines). These Evans-type auxiliaries provide excellent stereocontrol in aldol (B89426) reactions, a fundamental C-C bond-forming transformation. rsc.org
Table 1: Application of (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) as a Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Auxiliary | Outcome |
|---|---|---|---|---|
| Asymmetric Michael Addition | Enone | Grignard Reagent | (S)-(+)-2-(Methoxymethyl)pyrrolidine | High enantioselectivity in the formation of the conjugate adduct. sigmaaldrich.com |
| Asymmetric Synthesis | Alkyne | Aldehyde | (S)-(+)-2-(Methoxymethyl)pyrrolidine | Formation of chiral propargyl alcohols. sigmaaldrich.com |
Chiral pyrrolidine-based auxiliaries are widely used to direct diastereoselective alkylations of enolates. rsc.org By attaching the auxiliary to a carboxylic acid derivative to form a chiral amide, the pyrrolidine's steric bulk effectively shields one face of the corresponding enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less hindered side. This strategy has been successfully applied using various chiral oxazolidinones and other pyrrolidine derivatives to synthesize α-substituted carboxylic acids, aldehydes, and ketones with high diastereomeric purity. acs.orgrsc.org
For example, chiral oxazolidinones, which can be considered cyclic analogues of acylated amino alcohols, are extensively used. The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which then reacts with an alkyl halide. The bulky substituent at the C4 position of the oxazolidinone directs the alkylation to the opposite face, resulting in high diastereoselectivity.
Table 2: Examples of Pyrrolidine-Related Chiral Auxiliaries in Diastereoselective Reactions
| Auxiliary Type | Reaction | Reagents | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Oxazolidinone | Enolate Alkylation | LDA, Alkyl Halide | Often >95% |
Utilization in Organocatalytic Systems
The field of organocatalysis has seen exponential growth, with proline and its derivatives being at the forefront of this development. wikipedia.orgnih.gov this compound, as a modified proline scaffold, is a key component in the design of novel organocatalysts.
The seminal discovery that L-proline can catalyze intermolecular aldol reactions with significant enantioselectivities spurred the development of a vast library of proline-derived organocatalysts. nih.govmdpi.com The core principle behind the development of these catalysts is the modification of the pyrrolidine ring to enhance reactivity, selectivity, and solubility in various reaction media. mdpi.comorganic-chemistry.org
The introduction of substituents on the pyrrolidine ring, such as the methoxymethyl group at the 3-position in this compound, is a strategic approach to fine-tune the catalyst's properties. mdpi.com These modifications can influence the steric and electronic environment of the catalytic center, leading to improved performance in a range of asymmetric transformations, including Mannich, nitro-Michael, and aldol reactions. organic-chemistry.org For example, proline-derived tetrazole and acylsulfonamide organocatalysts have demonstrated superior yields, enantioselectivities, and broader solvent compatibility compared to proline itself. organic-chemistry.org
The versatility of the pyrrolidine framework allows for its incorporation into more complex structures, such as dipeptides, tripeptides, and even hybrids with other molecular scaffolds like nucleosides or cyclodextrins. mdpi.comresearchgate.net These modifications aim to create a more defined and rigid transition state, thereby enhancing stereocontrol. mdpi.com The development of these sophisticated catalysts has expanded the scope of organocatalysis to more challenging substrates and reactions. mdpi.com
Table 1: Examples of Proline-Derived Organocatalysts and Their Applications
| Catalyst Type | Modification Strategy | Application(s) | Reference(s) |
| Tetrazole and Acylsulfonamide Derivatives | Substitution on the pyrrolidine ring | Asymmetric Mannich, nitro-Michael, and aldol reactions | organic-chemistry.org |
| Di- and Tripeptides | Extension of the proline scaffold with other amino acids | Asymmetric aldol reactions | mdpi.com |
| Solid-Supported Proline | Immobilization on a solid support | Various asymmetric transformations with catalyst recyclability | nih.govresearchgate.net |
| Proline-Cyclodextrin Conjugates | Covalent attachment to a cyclodextrin | Asymmetric aldol condensations in aqueous media | researchgate.net |
The stereochemical outcome of proline-catalyzed reactions is generally rationalized through the formation of key intermediates and a well-organized transition state. nih.govwikipedia.org The prevailing mechanism involves the formation of an enamine between the secondary amine of the pyrrolidine catalyst and a carbonyl donor (e.g., a ketone or aldehyde). nih.govwikipedia.orgrsc.org This enamine is more nucleophilic than the corresponding enol or enolate, facilitating its addition to an electrophilic acceptor. nih.gov
In the case of aldol reactions, the stereoselectivity is often explained by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state. wikipedia.org The carboxylic acid group of proline plays a crucial role in this transition state by acting as a Brønsted acid, activating the electrophile through hydrogen bonding. nih.govwikipedia.org This dual activation, where the amine activates the nucleophile and the acid activates the electrophile, is a hallmark of proline catalysis. nih.gov
The substituents on the pyrrolidine ring, such as the methoxymethyl group in this compound, exert a significant influence on the conformation of the transition state, thereby dictating the stereochemical outcome. mdpi.com The steric bulk and electronic nature of the substituent can favor one transition state geometry over others, leading to high levels of enantioselectivity. mdpi.com For instance, in aqueous media, the catalyst can create a more compact transition state, which can lead to higher stereoselectivity. mdpi.com
This compound-Derived Chiral Ligands in Metal Catalysis
The chiral pyrrolidine motif is also a privileged scaffold for the development of ligands for asymmetric transition metal catalysis. The combination of the nitrogen atom within the pyrrolidine ring and other strategically placed donor atoms allows for the formation of stable and stereochemically well-defined metal complexes.
Phosphorus-nitrogen (P,N) ligands are a versatile class of ligands that have found widespread application in asymmetric catalysis. The synthesis of these ligands often involves the coupling of a chiral nitrogen-containing scaffold with a phosphorus-containing moiety. nih.gov The pyrrolidine ring of this compound provides the chiral backbone and the nitrogen donor atom for such ligands.
The synthesis of P,N ligands can be achieved through various routes. One common approach is the reaction of a chiral amine with a chlorophosphine in the presence of a base. nih.gov Alternatively, condensation reactions between a pyrrole (B145914) and formaldehyde (B43269) followed by reaction with a phosphine (B1218219) can yield P,N,P pincer ligands. nih.gov The modular nature of these syntheses allows for the facile introduction of a wide range of phosphine groups, enabling the fine-tuning of the ligand's steric and electronic properties.
The integration of the pyrrolidine scaffold into ferrocene-based ligands has also proven to be a successful strategy for creating highly effective P,N ligands. mdpi.com These ligands often exhibit planar chirality in addition to the central chirality of the pyrrolidine ring, which can lead to enhanced stereocontrol in catalytic reactions. mdpi.com
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and the development of effective chiral ligands is crucial for the success of this transformation. nih.govnih.gov Ligands derived from chiral pyrrolidines, including those that could be synthesized from this compound, have shown great promise in this area.
For example, chiral sulfide (B99878) ligands containing a pyrrolidine nitrogen have been successfully employed as surface-tethered chiral modifiers in the heterogeneous enantioselective hydrogenation of isophorone. worktribe.com In this system, the pyrrolidine nitrogen interacts with the substrate, while the sulfide group anchors the chiral modifier to the metal surface, enabling the catalytic induction of asymmetry. worktribe.com
In homogeneous catalysis, rhodium complexes of chiral pyrrolidinyl ferrocene-containing P,P and P,N ligands have demonstrated exceptional performance in the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities. mdpi.com The combination of central, planar, and in some cases, axial chirality in these ligands creates a highly effective chiral pocket around the metal center, leading to precise stereochemical control. mdpi.com
Table 2: Applications of Pyrrolidine-Derived Ligands in Asymmetric Hydrogenation
| Ligand Type | Metal | Substrate | Key Findings | Reference(s) |
| (S)-2-(tert-butylthiomethyl)pyrrolidine | Palladium | Isophorone | Heterogeneous catalytic hydrogenation with enantioselective turnover numbers of up to 100. | worktribe.com |
| Pyrrolidinyl ferrocene-phosphine-phosphoramidite | Rhodium | Dehydroamino acid esters, α-aryl enamides | Full conversions and excellent enantioselectivities (up to >99.9% ee). | mdpi.com |
| P-stereogenic 1-phosphanorbornane-phosphine-phosphite | Rhodium | Methyl (Z)-2-acetamido-3-phenylacrylate | Moderate enantioselectivities in asymmetric hydrogenation. | nih.gov |
No Direct Research Found for "this compound" in Ligand-Controlled Stereoselective Cross-Coupling Reactions
Despite a comprehensive search of available scientific literature, no specific research findings or data tables detailing the application of the chemical compound "this compound" as a ligand for controlling stereoselectivity in cross-coupling reactions have been identified.
Cross-coupling reactions are a fundamental class of reactions in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, with significant applications in pharmaceuticals, agrochemicals, and materials science. The stereochemical outcome of these reactions is often controlled by the use of chiral ligands, which coordinate to the metal catalyst and create a chiral environment, influencing the spatial arrangement of the reacting molecules.
Pyrrolidine-based structures are a well-established class of chiral ligands and auxiliaries in asymmetric catalysis. rsc.orgacs.orgnih.gov Derivatives of (S)-prolinol, a related chiral pyrrolidine, have been successfully employed as ligands in various palladium-catalyzed asymmetric reactions, including allylic alkylations, demonstrating their potential to induce high levels of stereoselectivity. nih.govacs.orgorganic-chemistry.org These ligands often feature phosphine or other coordinating groups that bind to the metal center, and the stereogenic centers on the pyrrolidine ring dictate the chiral environment. nih.govacs.org
Furthermore, C2-symmetric 2,5-disubstituted pyrrolidines have been synthesized and utilized as chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aldehydes, showcasing excellent enantiomeric excesses. rsc.org The strategic functionalization of the pyrrolidine ring, including at the C-3 position, has been a subject of interest for creating novel ligand architectures. acs.org
However, the specific compound "this compound" does not appear in the reviewed literature as a ligand in the context of stereoselective cross-coupling reactions. While the broader class of chiral pyrrolidines is extensively studied for this purpose, research explicitly detailing the synthesis, characterization, and application of "this compound" for controlling stereoselectivity in reactions such as Suzuki, Heck, or other cross-coupling variants could not be located.
Therefore, no detailed research findings or data tables on its performance, such as enantiomeric excess or diastereomeric ratios achieved in specific cross-coupling reactions, can be presented. The exploration of "this compound" as a potential ligand in this field remains an area for future investigation.
Mechanistic Investigations and Stereochemical Elucidation
Reaction Mechanism Studies of (S)-3-(Methoxymethyl)pyrrolidine Involved Processes
A detailed understanding of the reaction pathways is crucial for optimizing the use of this compound in creating stereochemically defined molecules. The following sections examine the key mechanistic aspects of its reactivity.
Insights into 1,3-Dipolar Cycloaddition Reactions
This compound is instrumental in diastereoselective [3+2] cycloaddition reactions, a powerful method for synthesizing five-membered heterocyclic rings like pyrrolidines. wikipedia.orgwikipedia.orgnumberanalytics.com These reactions are a subset of 1,3-dipolar cycloadditions, which involve the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgnumberanalytics.com In this context, the 1,3-dipole is an azomethine ylide generated in situ from the parent pyrrolidine (B122466). wikipedia.orgnih.gov
The general mechanism commences with the condensation of this compound with an aldehyde or ketone. This is often facilitated by a catalytic amount of acid, such as trifluoroacetic acid, to form an iminium ion. nih.gov Subsequent deprotonation generates the crucial azomethine ylide, a reactive intermediate with four electrons distributed over a three-atom C-N-C system. nih.gov This ylide then readily reacts with a dipolarophile, typically an electron-deficient alkene, to yield the substituted pyrrolidine ring. wikipedia.orgnih.gov The stereochemical outcome of this cycloaddition is heavily influenced by the methoxymethyl substituent on the chiral pyrrolidine.
Analysis of Azomethine Ylide Intermediates
Azomethine ylides are the cornerstone intermediates in these cycloaddition reactions. wikipedia.org They are nitrogen-based 1,3-dipoles characterized by an iminium ion adjacent to a carbanion. wikipedia.org The geometry and stability of the azomethine ylide derived from this compound are critical in dictating the stereoselectivity of the reaction. These ylides are typically generated in situ due to their high reactivity and are immediately trapped by a dipolarophile. wikipedia.orgnih.gov
These intermediates can be classified as non-stabilized ylides, and their formation can be achieved through various methods, including the ring-opening of aziridines or the condensation of α-amino acids (or their derivatives) with carbonyl compounds. wikipedia.orgnih.govmdpi.com The substituent at the 3-position of the pyrrolidine ring, in this case, the methoxymethyl group, plays a pivotal role in controlling the facial selectivity of the ylide. This control arises from the conformation adopted by the ylide, which in turn directs the approach of the reacting partner to minimize steric interactions, leading to the preferential formation of one diastereomer. nih.gov
Understanding Proton Transfer and Hydrogen Shift Phenomena
Furthermore, intramolecular hydrogen bonding can play a significant role. chemrxiv.org The presence of the ether oxygen in the methoxymethyl substituent introduces the possibility of forming intramolecular hydrogen bonds in certain intermediates or transition states. Such interactions can modulate the reactivity and conformational preferences of the molecule. chemrxiv.org While extensive studies on proton transfer dynamics specifically for this compound are not widely documented in the provided results, the general principles suggest that factors influencing proton mobility and hydrogen bond strength, such as solvent and temperature, would be important parameters in optimizing these reactions. chemrxiv.orgmit.edu
Elucidation of Stereochemical Control Elements
The utility of this compound as a chiral auxiliary stems from its ability to effectively control the stereochemistry of the products. This control is a result of a combination of structural and electronic factors.
Conformational Analysis of Reactive Intermediates
The predictable stereochemical outcome of these reactions is largely dependent on the conformational biases of the key reactive intermediates. researchgate.net The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. The methoxymethyl group at the C3 position introduces a significant steric presence that influences the ring's preferred conformation.
To minimize steric strain, this substituent will preferentially occupy a pseudo-equatorial position. This fixed orientation then translates to the azomethine ylide intermediate, creating a sterically differentiated environment. One face of the ylide is effectively shielded by the methoxymethyl group, while the other remains more accessible. This conformational locking is a key element in transmitting the chiral information from the auxiliary to the newly formed stereocenters in the product. researchgate.net Computational simulations and 2D NMR spectroscopy are powerful tools for studying these conformational equilibria. researchgate.net
Steric and Electronic Effects on Diastereoselectivity
The high degree of diastereoselectivity achieved with this compound is a direct consequence of combined steric and electronic effects. nih.gov
Steric Effects: The primary role of the methoxymethyl group is to provide steric bulk. nih.gov As established in the conformational analysis, this group creates a significant steric impediment on one face of the azomethine ylide. Consequently, the dipolarophile will preferentially approach from the less hindered face, leading to the formation of a specific diastereomer. This is a classic example of substrate-controlled diastereoselection.
Electronic Effects: Beyond simple steric hindrance, electronic effects can also contribute to stereochemical control. The oxygen atom in the methoxymethyl group is electronegative and can participate in dipole-dipole interactions or coordinate with Lewis acids if present. These interactions can further stabilize a particular conformation of the reactive intermediate, enhancing the facial bias and leading to higher diastereoselectivity. The interplay between these steric and electronic factors is crucial for the high efficiency of this chiral auxiliary in asymmetric synthesis. nih.gov
Data Tables
Table 1: Key Reaction Components
| Component | Type | Role in Reaction |
| This compound | Chiral Secondary Amine | Precursor to the 1,3-dipole, source of chirality |
| Aldehyde/Ketone | Carbonyl Compound | Reacts with the pyrrolidine to form an iminium ion |
| Azomethine Ylide | 1,3-Dipole | The key reactive intermediate that undergoes cycloaddition |
| Alkene/Alkyne | Dipolarophile | Reacts with the azomethine ylide to form a 5-membered ring |
Table 2: Factors Influencing Stereoselectivity
| Factor | Description | Impact on Diastereoselectivity |
| Steric Hindrance | The methoxymethyl group physically blocks one face of the reactive intermediate. | Directs the approach of the dipolarophile to the less hindered face, favoring one diastereomer. |
| Conformational Lock | The substituent forces the pyrrolidine ring into a preferred, rigid conformation. | Enhances the facial differentiation of the azomethine ylide. |
| Electronic Interactions | Potential for the ether oxygen to engage in dipole interactions or coordination. | Can further stabilize the preferred transition state, increasing selectivity. |
Factors Governing Enantioselectivity in Catalytic Systems
The ability of a catalytic system to discriminate between the two prochiral faces of a substrate is fundamental to achieving high enantioselectivity. For catalysts derived from or incorporating This compound , several key factors are hypothesized to play a crucial role in dictating the stereochemical pathway of a reaction. These factors, by analogy with more extensively studied pyrrolidine-based catalysts, create a specific chiral environment around the reactive center.
Structural Features of the Pyrrolidine Ligand: The conformational rigidity and the nature of the substituent on the pyrrolidine ring are critical. The methoxymethyl group at the C3 position of the pyrrolidine ring is expected to exert significant steric influence. This group can effectively shield one face of the reactive intermediate, be it an enamine, an iminium ion, or a metal-coordinated species, thereby directing the incoming reactant to the opposite, less hindered face. The stereochemistry at the C3 position, being (S), predetermines the orientation of this steric blocking group.
Furthermore, the oxygen atom of the methoxymethyl group can act as a Lewis basic site, potentially coordinating to a metal center or participating in hydrogen bonding interactions. This secondary coordination can serve to rigidify the transition state assembly, further enhancing stereochemical communication between the chiral ligand and the substrates. Modifications to the methoxymethyl group, such as altering its length or steric bulk, would predictably impact the enantioselectivity.
The Role of the Metal Center and Other Additives: In metal-catalyzed reactions, the choice of the metal ion is a decisive factor. Different metals possess distinct coordination geometries, Lewis acidities, and electronic properties, all of which influence the structure and stability of the catalytically active species and the transition state. The interaction between the metal and the nitrogen atom of the pyrrolidine, as well as any potential secondary coordination with the methoxymethyl ether oxygen, defines the chiral pocket.
Influence of Reaction Parameters: The solvent, temperature, and concentration are critical experimental parameters that can be tuned to optimize enantioselectivity. The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and substrates, the stability of charged intermediates, and the degree of aggregation of the catalytic species. Non-coordinating solvents are often favored as they minimize interference with the formation of the highly organized chiral transition state.
Temperature typically has a significant effect on enantioselectivity. Lowering the reaction temperature generally leads to higher enantiomeric excesses, as the energetic difference between the diastereomeric transition states becomes more pronounced relative to the available thermal energy. This relationship can be quantified by the Eyring equation, which relates the ratio of the enantiomers to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers.
Substrate Effects: The structure of the substrates is, of course, a fundamental determinant of enantioselectivity. The steric and electronic properties of the reacting partners must be compatible with the chiral environment created by the catalyst. For example, the steric bulk of substituents on the prochiral substrate can either enhance or diminish the facial discrimination by the catalyst. Electronic effects, such as the electron-donating or electron-withdrawing nature of substituent groups, can influence the reactivity of the substrate and its mode of interaction with the catalyst.
While specific data tables detailing the systematic variation of these factors for catalytic systems based on This compound are not extensively reported in the current literature, the principles outlined above provide a solid framework for understanding and predicting the factors that govern enantioselectivity. Future research in this area will undoubtedly focus on systematically investigating these parameters to unlock the full potential of This compound and its derivatives as versatile chiral catalysts and ligands in asymmetric synthesis.
Computational Chemistry and Advanced Characterization
Computational Studies on Molecular Structure and Reactivity
Computational methods have become indispensable in modern chemistry, offering insights that complement experimental findings. For (S)-3-(Methoxymethyl)pyrrolidine, these studies are pivotal in predicting its behavior in chemical reactions and understanding its conformational landscape.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometry, energies, and properties of molecules. In the context of reactions involving pyrrolidine (B122466) derivatives, DFT calculations can elucidate complex reaction mechanisms.
Researchers have employed DFT to study various reaction pathways, providing insights into the underlying mechanisms and justifying observed chemoselectivity, regioselectivity, and stereoselectivity. researchgate.net For instance, in reactions where pyrrolidine derivatives are part of a catalytic cycle, DFT can model the transition states and intermediates, helping to understand how ligands and substrates influence the reaction outcome. These calculations can map out the energy profiles of different potential pathways, identifying the most favorable route for the reaction to proceed. researchgate.netnih.gov
Table 1: Representative Applications of DFT in Studying Pyrrolidine Derivatives
| Area of Study | Insights Gained from DFT |
| Reaction Mechanisms | Elucidation of transition state structures and energies. |
| Catalysis | Understanding ligand effects on catalytic activity and selectivity. |
| Stereoselectivity | Rationalization of the formation of specific stereoisomers. |
| Intermediate Stability | Prediction of the relative stability of reaction intermediates. |
This table provides a generalized overview of how DFT is applied to study reactions involving pyrrolidine-containing molecules, based on common research practices.
The pyrrolidine ring is not planar and can adopt various puckered conformations. The orientation of the methoxymethyl substituent at the chiral center further increases the conformational complexity of this compound. Understanding the preferred conformations is essential as they can significantly influence the molecule's reactivity and biological activity.
Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. nih.gov Molecular mechanics employs classical physics to model the energy of a molecule as a function of its geometry, allowing for rapid calculation of different conformer energies. cwu.edu MD simulations provide a dynamic picture of the molecule by simulating the atomic motions over time, offering insights into the transitions between different conformational states. nih.gov
For the pyrrolidine ring itself, theoretical analyses have detailed the nature of its puckering and the energy barriers between different conformations. nih.gov These studies often involve creating a potential energy surface by systematically changing key dihedral angles within the ring. The resulting low-energy conformers represent the most probable shapes the molecule will adopt. researchgate.net Enhanced sampling methods can be combined with these simulations to more efficiently explore the conformational landscape and calculate thermodynamic and kinetic properties of conformational changes. nih.gov
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, computational models can predict parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, such as chemical shifts and coupling constants.
By calculating these parameters for different possible conformers and comparing them to experimental spectra, it is possible to deduce the predominant conformation in solution. researchgate.net This correlation between calculated and experimental data is a powerful tool for structural elucidation. researchgate.net Furthermore, computational models are increasingly used to predict the outcome of chemical reactions, including the reactivity of different sites within a molecule and the potential for side reactions. This predictive capability can guide the design of synthetic routes and the optimization of reaction conditions.
Advanced Spectroscopic Characterization for Structural Proof
Experimental verification of the structure and stereochemistry of this compound relies heavily on advanced spectroscopic techniques. NMR spectroscopy and mass spectrometry are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For a chiral molecule like this compound, NMR is essential for confirming the stereochemistry.
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of each nucleus. However, for unambiguous assignment and stereochemical determination, two-dimensional (2D) NMR techniques are often required. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the molecule's conformation and the relative stereochemistry of substituents.
The comparison of experimental NMR data with computationally predicted chemical shifts serves as a robust method for structural and conformational analysis. researchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. scholaris.ca For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight measurement. nist.govnih.gov
When subjected to ionization in a mass spectrometer, the molecule will fragment in a characteristic way. Analysis of these fragment ions can provide evidence for the presence of the pyrrolidine ring and the methoxymethyl group, thus supporting the proposed structure. nist.gov Crosslinking-mass spectrometry (XL-MS) is a more advanced technique that can provide information about the proximity of different parts of a molecule or interacting molecules, though its application is more common for larger biomolecules. researchgate.net
Table 2: Key Spectroscopic Data for Pyrrolidine Derivatives
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical shift and coupling constants of protons. | Confirms the presence of the pyrrolidine ring and methoxymethyl group. |
| ¹³C NMR | Chemical shift of carbon atoms. | Provides a map of the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Unambiguously assigns proton and carbon signals and confirms the bonding framework. |
| 2D NMR (NOESY) | Through-space proximity of protons. | Helps to determine the three-dimensional structure and preferred conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural clues. nist.gov |
| High-Resolution MS (HRMS) | Exact mass. | Determines the elemental composition with high accuracy. nih.gov |
This table summarizes the general utility of various spectroscopic techniques for the structural analysis of molecules like this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. Analysis of these bands provides valuable information about the molecular structure.
The key functional groups in this compound are the secondary amine (N-H) of the pyrrolidine ring, the C-N bond of the amine, the C-O-C ether linkage, and the C-H bonds of the alkyl and methoxy (B1213986) groups. The presence and position of these groups can be confirmed by their characteristic absorption frequencies in the IR spectrum.
The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the CH₂ and CH₃ groups are observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the ether group is expected to show a strong absorption band in the 1070-1150 cm⁻¹ region. The C-N stretching vibration of the amine is typically found in the 1020-1250 cm⁻¹ range.
Below is a table summarizing the expected characteristic IR absorption peaks for this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium-Weak |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ether | C-O Stretch | 1070 - 1150 | Strong |
| Amine | C-N Stretch | 1020 - 1250 | Medium |
This table presents theoretically expected ranges for IR absorptions. Actual experimental values may vary based on the specific conditions of the analysis.
X-ray Crystallographic Analysis of this compound Derivatives
X-ray crystallography is an indispensable method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While obtaining a suitable single crystal of the parent this compound can be challenging, the analysis of its derivatives provides invaluable insights into its stereochemistry and conformational preferences. rsc.org
The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. X-ray crystallography is a definitive method for determining this, especially when anomalous dispersion effects are utilized. nih.gov For derivatives of this compound, co-crystallization with a chiral molecule of a known absolute configuration can be employed. nih.gov This creates a diastereomeric salt or cocrystal, and the known stereochemistry of the co-former serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the this compound moiety within the crystal structure. nih.gov This technique is particularly crucial for confirming the stereochemical integrity of the pyrrolidine ring after synthetic modifications.
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. X-ray crystallographic analysis of this compound derivatives reveals the preferred conformation of the pyrrolidine ring in the solid state. The presence and position of substituents on the ring significantly influence this conformation. The methoxymethyl group at the 3-position will sterically interact with the rest of the molecule, guiding the ring to adopt a conformation that minimizes these interactions. The analysis of bond lengths, bond angles, and torsion angles within the crystal structure provides a detailed picture of the molecule's three-dimensional shape. nih.gov
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org For derivatives of this compound, these interactions can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These hydrogen bonds play a significant role in stabilizing the crystal lattice. chemrxiv.orgnih.gov The analysis of the crystal packing reveals how individual molecules assemble into a larger, ordered structure, which can influence the material's physical properties. mdpi.comnajah.edu
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
A significant area of exploration is the use of biocatalysis. Researchers have developed enzymatic platforms for constructing chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. nih.gov For instance, the directed evolution of cytochrome P411 has produced variants capable of catalyzing the insertion of alkyl nitrenes into C(sp³)–H bonds, affording pyrrolidine (B122466) derivatives with high enantioselectivity. nih.gov This biocatalytic approach offers a concise route for preparing chiral N-heterocycles and lays the foundation for creating N-heterocycles of varying sizes. nih.gov
Another promising avenue is the development of novel metal-catalyzed reactions. An iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has been described for the synthesis of functionalized pyrrolidines. acs.org This method allows for the creation of a wide range of highly substituted pyrrolidines under mild conditions. acs.org Additionally, organocatalytic enantioselective Michael addition reactions are being developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can serve as precursors. rsc.org
Future synthetic strategies will likely focus on atom-efficient, stereoselective, one-pot reaction sequences to reduce steps and avoid costly chiral separations. nih.gov The development of highly selective alkylation procedures is also crucial, avoiding toxic reagents and allowing for the synthesis of a wide variety of modified derivatives. nih.gov
Development of New Catalytic Applications
Chiral pyrrolidines are well-established as highly effective organocatalysts for various asymmetric transformations. mdpi.com While direct catalytic applications of (S)-3-(Methoxymethyl)pyrrolidine itself are not extensively documented, its structural analogues, such as (S)-(+)-2-(Methoxymethyl)pyrrolidine, are known to serve as organocatalysts in reactions like asymmetric aldol (B89426) additions. The methoxymethyl group is noted for enhancing solubility and modulating the electron density at the nitrogen center, which is beneficial for enantioselective transformations.
Future research aims to expand the catalytic utility of the this compound scaffold. The development of new prolinamides derived from pyrrolidines for use in Michael additions is an active area of research. mdpi.com Scientists are designing catalysts where specific functional groups, like trifluoromethanesulfonamide, can act as hydrogen-bond donors to improve catalytic performance. mdpi.com
The combination of the pyrrolidine's basic nitrogen center with other functionalities within the same molecule is a strategy for creating novel bifunctional catalysts. The exploration of these new derivatives in a broader range of asymmetric reactions, including aldol and Mannich reactions, cycloadditions, and α-functionalizations of carbonyl compounds, is a key trend. The goal is to develop highly efficient and selective catalysts that can operate under mild and environmentally friendly conditions, potentially without the need for additives. mdpi.com
| Catalyst Type | Reaction | Key Feature | Reference |
| (S)-N-tritylpyrrolidine-2-carboxamide | Michael Addition | Bulky achiral substituent on the amide function | mdpi.com |
| D-prolinamides | Michael Addition | Trifluoromethanesulfonamide (-NHTf) group as H-bond donor | mdpi.com |
| Phthalimido-prolinamide | Aldol Reaction | Effective under solvent- and additive-free conditions | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the synthesis of chiral compounds like this compound and its derivatives. rsc.orgnih.govmdpi.comangelinifinechemicals.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and improved scalability and reproducibility. syrris.comresearchgate.net
Researchers have successfully established continuous flow protocols for the highly diastereoselective synthesis of α-chiral pyrrolidine libraries, achieving high yields and excellent stereocontrol within very short reaction times. rsc.org These flow methodologies have demonstrated scalability, with microfluidic reactors achieving throughputs suitable for potential large-scale applications. rsc.org Flow chemistry is particularly advantageous for handling hazardous intermediates and for processes requiring gaseous reagents. nih.gov
| Technology | Application in Pyrrolidine Synthesis | Advantages | Reference |
| Continuous Flow Protocol | Construction of α-chiral pyrrolidine library | Rapid (≤150 s), high yield (up to 87%), superior diastereocontrol, scalable | rsc.org |
| Automated Flow Systems | Generation of compound libraries | Increased reaction scope, improved reproducibility, cost-effective, efficient process | syrris.com |
| Flow Electrosynthesis | Synthesis of substituted piperidines (related heterocycles) | Readily scalable, enables C-nucleophile introduction | nih.gov |
Rational Design of Next-Generation Chiral Building Blocks
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical compounds. nih.govacs.orgemich.edu this compound serves as a valuable chiral building block, and future research is focused on the rational design of next-generation derivatives with enhanced properties. This involves modifying the core structure to fine-tune its biological activity, selectivity, and pharmacokinetic profile.
One approach is the strategic introduction of various functional groups onto the pyrrolidine ring. For example, an improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) allows for extensive structure-activity relationship (SAR) studies. nih.gov The introduction of fluorine atoms, for instance, can provide insights into binding interactions and improve potency. nih.gov
Computational methods are playing an increasingly important role in the rational design process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to design new compounds with potentially greater inhibitory activity against specific biological targets. scispace.com By analyzing the structural features that contribute to activity, researchers can design novel pyrrolidine derivatives with optimized molecular properties and improved oral bioavailability. scispace.com The goal is to create a diverse library of chiral building blocks based on the this compound template for application in drug discovery and materials science. researchgate.net
Theoretical and Computational Advancements in Stereochemical Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of stereoselective reactions involving chiral pyrrolidines. emich.edu Density Functional Theory (DFT) calculations, for example, are used to investigate the origin of catalyst reactivity and the regio- and stereoselectivity in cycloaddition reactions that form pyrrolidine rings. acs.org These calculations can help elucidate how a catalyst lowers the energy of the transition state and controls the stereochemical outcome of the reaction. acs.org
Researchers are using computational methods to study complex reaction mechanisms, such as the aza-Cope-Mannich tandem reaction for forming substituted pyrrolidines. emich.edu By delineating the energy profile for a multi-step reaction, scientists can determine the effect of different substituents on the stereoselectivity. emich.edu This theoretical insight aids experimentalists in selecting the optimal reaction conditions to favor the formation of a specific stereoisomer. emich.edu
Furthermore, computational docking and molecular dynamics (MD) simulations are used to predict the binding conformations and affinities of pyrrolidine derivatives to biological targets like enzymes and receptors. scispace.comresearchgate.net These simulations provide crucial insights into the ligand-protein interactions at an atomic level, confirming the stability of the complex and identifying key residues responsible for binding. scispace.com Such computational advancements are crucial for the rational design of new drugs and for understanding the mechanism of action of bioactive pyrrolidine-based compounds. nih.govscispace.comnih.gov
| Computational Method | Application Area | Key Insights Provided | Reference |
| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity | Origin of catalyst reactivity, control of regioselectivity and stereoselectivity | nih.govacs.org |
| Molecular Docking | Drug Design & Binding | Prediction of bound conformations, binding energies, and key interactions with biological targets | scispace.comresearchgate.net |
| QSAR Modeling | Rational Drug Design | Designing new compounds with enhanced biological activity based on structural features | scispace.com |
| Molecular Dynamics (MD) | Ligand-Protein Interaction | Conformational stability of ligand-receptor complexes | scispace.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-3-(Methoxymethyl)pyrrolidine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the pyrrolidine ring. For example, diastereoselective methods involving chiral intermediates, such as Boc-protected amines (e.g., (S)-3-(Boc-amino)pyrrolidine ), can guide stereochemical outcomes. Purification via chiral HPLC or recrystallization using polar solvents (e.g., ethanol/water mixtures) is critical to isolate the (S)-enantiomer. Monitoring optical rotation or using chiral shift reagents in NMR can validate enantiopurity .
Q. How can the methoxymethyl group in this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, stabilizing adjacent carbocations and enhancing nucleophilicity at the pyrrolidine nitrogen. Reactivity can be assessed via kinetic studies in SN2 reactions (e.g., alkylation with iodomethane in DMF). Computational modeling (DFT) of transition states may predict regioselectivity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxymethyl (-OCH3) and pyrrolidine ring signals. Chiral derivatizing agents (e.g., Mosher’s acid) can resolve enantiomers .
- IR : Stretching frequencies for C-O (1050–1150 cm⁻¹) and N-H (if present) bonds.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optical rotations for proposed stereoisomers. Comparing computed values with experimental data (e.g., from NIST reference spectra ) resolves ambiguities. For example, discrepancies in NOESY correlations may indicate misassigned configurations .
Q. What strategies optimize the catalytic activity of this compound in asymmetric organocatalysis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to enhance catalyst solubility and transition-state stabilization.
- Additives : Use Brønsted acids (e.g., TFA) or Lewis acids (e.g., Mg(OTf)₂) to modulate enantioselectivity.
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps. Compare turnover frequencies (TOF) with analogous catalysts (e.g., proline derivatives) .
Q. How do steric and electronic effects of the methoxymethyl group impact the stability of this compound under acidic conditions?
- Methodological Answer :
- Stability Assay : Expose the compound to HCl (1M) in dioxane/water and monitor degradation via LC-MS. The methoxymethyl group’s electron-donating nature may reduce protonation at the nitrogen, delaying ring-opening.
- Comparative Analysis : Contrast with non-substituted pyrrolidine to isolate steric/electronic contributions .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the boiling point of this compound?
- Methodological Answer : Cross-validate literature values (e.g., 64°C vs. NIST data ) using differential scanning calorimetry (DSC) or distillation under reduced pressure. Impurities (e.g., residual solvents) may elevate observed boiling points; purity assessment via GC-MS or Karl Fischer titration is essential .
Q. What experimental designs can clarify the role of this compound in modulating enzyme inhibition kinetics?
- Methodological Answer :
- Enzyme Assays : Use stopped-flow kinetics to measure inhibition constants (Ki) with/without the compound.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites.
- Mutagenesis : Introduce point mutations (e.g., Ser→Ala) in the enzyme to test steric interference by the methoxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
